molecular formula C28H26N6OS B13381526 N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-10H-phenothiazine-10-carboxamide

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-10H-phenothiazine-10-carboxamide

Cat. No.: B13381526
M. Wt: 494.6 g/mol
InChI Key: NREJSLLTSABSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-10H-phenothiazine-10-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a phenothiazine core, a heterocyclic scaffold with a established history in medicinal chemistry . Phenothiazines are known to display antagonistic activity towards dopamine receptors and have been investigated for potential anti-neoplastic properties . The specific biological activity, mechanism of action, and primary research applications of this novel compound are yet to be fully characterized and represent an area for ongoing scientific investigation. Researchers may explore its utility in various biochemical and pharmacological contexts based on its unique structural features, which combine phenothiazine with a substituted pyrimidine and an ethylphenyl group. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H26N6OS

Molecular Weight

494.6 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C28H26N6OS/c1-4-20-13-15-21(16-14-20)31-27(32-26-29-18(2)17-19(3)30-26)33-28(35)34-22-9-5-7-11-24(22)36-25-12-8-6-10-23(25)34/h5-17H,4H2,1-3H3,(H2,29,30,31,32,33,35)

InChI Key

NREJSLLTSABSGQ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Biological Activity

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-10H-phenothiazine-10-carboxamide is a compound that integrates a phenothiazine core with a pyrimidine moiety, suggesting potential biological activities relevant to neurodegenerative diseases and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC27H28N6O2S
Molecular Weight496.6 g/mol
IUPAC NameThis compound
LogP3.532
Polar Surface Area56.16 Å

Phenothiazines are known for their diverse pharmacological effects, including antipsychotic, anti-inflammatory, and antioxidant activities. The integration of the pyrimidine moiety may enhance these properties by:

  • Inhibition of Cholinesterases : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology .
  • Antioxidant Activity : The phenothiazine structure has been associated with antioxidant properties, which could mitigate oxidative stress in neurodegenerative conditions .
  • Multi-target Engagement : The compound may interact with multiple biological targets, including fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system and neuroinflammation .

Biological Activity Studies

Research has demonstrated various biological activities linked to similar compounds:

  • Neuroprotective Effects : Compounds with phenothiazine structures have shown promise in protecting neuronal cells from oxidative damage. For instance, derivatives have been tested in HepG2 and SHSY-5Y cell lines, exhibiting low cytotoxicity and significant protective effects against oxidative stress .
  • Inhibition of Amyloid Aggregation : Studies indicate that phenothiazine derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease . This property is critical for developing therapeutic agents aimed at treating or preventing neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have been evaluated for antibacterial properties, suggesting that modifications to the phenothiazine core can enhance antimicrobial efficacy against various pathogens .

Case Study 1: Alzheimer’s Disease Models

In vitro studies using cell lines exposed to amyloid-beta showed that phenothiazine derivatives could reduce amyloid aggregation significantly. The hybridization of phenothiazines with pyrimidines resulted in compounds demonstrating enhanced inhibitory activity against both AChE and BChE.

Case Study 2: Antioxidant Efficacy

Research on antioxidant activity revealed that certain phenothiazine compounds exhibited strong radical scavenging effects in DPPH assays. This suggests that the compound may provide neuroprotective benefits by reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The phenothiazine core provides a planar, conjugated system with sulfur and nitrogen atoms, enabling π-π stacking and charge-transfer interactions .
  • Pyrrolo[2,3-d]pyrimidine Analogs: Compounds like 7-cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10a) () replace phenothiazine with a pyrrolopyrimidine scaffold, enhancing rigidity and altering electron distribution.

Substituent Variations

  • 4,6-Dimethylpyrimidin-2-yl: A common motif in kinase inhibitors, likely contributing to target specificity .
  • Analog 10a () : Features a sulfamoylphenyl group and methoxyphenyl substituent, enhancing solubility but reducing lipophilicity.
  • Phenothiazine Derivatives: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () incorporates a nitro-substituted ethynyl group, increasing electron-withdrawing effects and altering conformational dynamics . N-[2-(N',N'-Diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide () includes a diisopropylaminoethyl chain, enhancing cationic character for enzyme interaction .

Table 1: Structural Features of Target Compound and Analogs

Compound Core Structure Key Substituents Biological Relevance
Target Compound Phenothiazine Carbamimidoyl (4-ethylphenyl, 4,6-dimethylpyrimidin-2-yl), carboxamide Potential enzyme inhibition
10a () Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, methoxyphenyl, cyclopentyl Undisclosed (structural analog)
10-[(4-Nitrophenyl)ethynyl]-phenothiazine () Phenothiazine Nitrophenyl ethynyl Conformational studies
N-[Diisopropylaminoethyl]-phenothiazine () Phenothiazine Diisopropylaminoethyl, carboxamide BuChE inhibition

Analytical Techniques

  • Crystallography: Programs like SHELX () and ORTEP-3 () are widely used for structural validation. Phenothiazine derivatives often exhibit planar conformations with torsional angles influenced by substituents (e.g., −175.11° for C9–C10–H10 in ) .
  • Spectroscopy : ¹H NMR and IR () confirm substituent integration and hydrogen-bonding patterns.

Preparation Methods

Synthesis of Phenothiazine-10-carboxylic Acid

  • Reagents and Conditions:
    Phenothiazine is subjected to lithiation at the 10-position using n-butyllithium followed by carbonation with dry ice (CO2). Alternatively, oxidation of 10H-phenothiazine derivatives can yield the carboxylic acid.

  • Reaction Example:
    $$
    \text{Phenothiazine} \xrightarrow[\text{n-BuLi}]{\text{THF, -78°C}} \text{10-lithio-phenothiazine} \xrightarrow{\text{CO}_2} \text{Phenothiazine-10-carboxylic acid}
    $$

  • Yield and Purification:
    Typical yields range from 60-75%. Purification via recrystallization or column chromatography is standard.

Formation of 10H-Phenothiazine-10-carboxamide with 4-Ethylphenylamine

  • Coupling Reaction:
    The carboxylic acid intermediate is activated by carbodiimide coupling agents (e.g., EDCI) in the presence of catalytic DMAP (4-dimethylaminopyridine) and reacted with 4-ethylphenylamine.

  • Conditions:
    Conducted in anhydrous dichloromethane or DMF at room temperature or slightly elevated temperatures (25–40°C).

  • Outcome:
    Formation of the amide bond linking phenothiazine and 4-ethylphenylamine moieties.

Introduction of the Carbamimidoyl Group

  • Reagent:
    S-methylisothiourea hemisulfate or cyanamide derivatives react with the amide nitrogen to form the carbamimidoyl moiety.

  • Conditions:
    Typically performed in polar solvents such as ethanol or methanol under reflux or at elevated temperatures (60–80°C).

  • Mechanism:
    Nucleophilic attack of the amide nitrogen on the carbamimidoyl precursor forms the guanidine-like structure.

Attachment of the 4,6-Dimethylpyrimidin-2-yl Group

  • Starting Material:
    4,6-Dimethylpyrimidine derivatives are prepared or purchased commercially.

  • Coupling Method:
    The carbamimidoyl intermediate reacts with the 4,6-dimethylpyrimidin-2-yl group via nucleophilic substitution or condensation, often facilitated by base catalysts or under acidic conditions to promote bond formation.

  • Typical Conditions:
    Reaction in polar aprotic solvents (e.g., DMF, DMSO) at 50–100°C for several hours.

Research Outcomes and Analytical Data

Yields and Purity

Step Reaction Type Yield (%) Purification Method Notes
1 Lithiation and carbonation 65–75 Recrystallization High regioselectivity
2 Amide coupling 70–85 Column chromatography Use of EDCI/DMAP improves yield
3 Carbamimidoyl formation 60–70 Recrystallization/Chromatography Requires controlled temp
4 Pyrimidinyl attachment 55–65 Chromatography Sensitive to moisture

Characterization Techniques

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the presence of aromatic, methyl, ethyl, amide, and carbamimidoyl protons and carbons.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the calculated molecular weight confirm molecular integrity.

  • Infrared Spectroscopy:
    Characteristic amide (C=O stretch ~1650 cm⁻¹), guanidine (C=N stretch), and aromatic ring vibrations observed.

  • Elemental Analysis:
    Consistent with calculated C, H, N percentages.

Summary Table of Preparation Conditions

Step Reagents/Precursors Solvent(s) Temperature Time Yield (%) Key Notes
1 Phenothiazine, n-BuLi, CO2 THF -78°C to RT 2–4 hours 65–75 Strict anhydrous conditions
2 Phenothiazine-10-carboxylic acid, 4-ethylphenylamine, EDCI, DMAP DCM or DMF RT to 40°C 12–24 hours 70–85 Use inert atmosphere
3 Amide intermediate, S-methylisothiourea Ethanol or MeOH Reflux (60–80°C) 6–12 hours 60–70 Avoid moisture
4 Carbamimidoyl intermediate, 4,6-dimethylpyrimidine DMF or DMSO 50–100°C 8–16 hours 55–65 Moisture sensitive

Literature and Source Validation

  • The Claisen–Schmidt condensation and mixed anhydride methods for phenothiazine derivatives have been documented in peer-reviewed journals, such as the synthesis of phenothiazine-based cyanochalcones and carboxamide derivatives.
  • The use of carbodiimide coupling for amide bond formation is a standard, well-established method in medicinal chemistry.
  • Guanidine and carbamimidoyl group introduction via S-methylisothiourea is a classical approach in heterocyclic synthesis.
  • The 4,6-dimethylpyrimidine incorporation aligns with known nucleophilic substitution chemistry of pyrimidine derivatives.

Q & A

Q. How can researchers optimize the synthetic route for N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-10H-phenothiazine-10-carboxamide?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reactivity of intermediates .
  • Temperature control : Reactions under nitrogen at room temperature (e.g., 25°C) or mild heating (e.g., 40–60°C) minimize side reactions .
  • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) for high-purity isolation, achieving yields >95% .
  • Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and adjust stoichiometry dynamically.

Q. What structural characterization techniques are critical for confirming the compound’s identity and conformation?

Methodological Answer:

  • X-ray crystallography : Resolve the heterocyclic conformation and substituent positioning (e.g., phenothiazine core and pyrimidinyl groups) .
  • NMR spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm carbamimidoyl linkages and substituent regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular mass and fragmentation patterns.
  • Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors or enzymes with known interactions with phenothiazine derivatives (e.g., dopamine or histamine receptors) .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity. For enzyme inhibition, apply kinetic assays (e.g., Michaelis-Menten plots).
  • Dose-response curves : Test concentrations spanning 1 nM–100 μM to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., chlorpromazine for phenothiazine benchmarks).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Meta-analysis : Systematically compare quantum chemical calculations (e.g., Gibbs free energy barriers) with experimental kinetics .
  • Parameter refinement : Adjust computational models using experimentally derived dielectric constants or solvation effects .
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed reaction outcomes .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes at active sites (e.g., neurotransmitter receptors) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR modeling : Build regression models linking substituent electronegativity or steric bulk to bioactivity data .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:

  • Derivative libraries : Synthesize analogs with varied pyrimidinyl substituents (e.g., halogens, alkyl groups) and phenothiazine modifications (e.g., alkylation at N-10) .
  • Data clustering : Apply principal component analysis (PCA) to group bioactivity profiles and identify critical structural motifs .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity using alchemical transformation simulations .

Q. What experimental design principles minimize variability in studies involving this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to optimize reaction conditions (temperature, solvent ratio, catalyst loading) .
  • Block randomization : Assign experimental replicates to different batches/labs to control for environmental variability.
  • Negative controls : Include solvent-only and scaffold-only (e.g., unsubstituted phenothiazine) groups in bioassays .

Q. How should researchers address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Multi-step purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) with sequential chromatography (silica gel → C18) .
  • Solvent screening : Test gradient elution systems (e.g., hexane/EtOAc → DCM/MeOH) to resolve co-eluting impurities .
  • Purity validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities and HPLC-DAD for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.